molecular formula C14H20O2 B2763779 3-(Heptyloxy)benzaldehyde CAS No. 80407-63-2

3-(Heptyloxy)benzaldehyde

Cat. No.: B2763779
CAS No.: 80407-63-2
M. Wt: 220.312
InChI Key: KROMBKWOHQBNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Heptyloxy)benzaldehyde is an organic compound with the molecular formula C14H20O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a heptyloxy group at the third position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptyloxy)benzaldehyde typically involves the alkylation of 3-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Hydroxybenzaldehyde+Heptyl BromideThis compound\text{3-Hydroxybenzaldehyde} + \text{Heptyl Bromide} \rightarrow \text{this compound} 3-Hydroxybenzaldehyde+Heptyl Bromide→this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Heptyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-(Heptyloxy)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield 3-(Heptyloxy)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The heptyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: 3-(Heptyloxy)benzoic acid.

    Reduction: 3-(Heptyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Heptyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications in protein function. This interaction can affect cellular processes and pathways, making it useful in biochemical studies.

Comparison with Similar Compounds

    4-(Heptyloxy)benzaldehyde: Similar structure but with the heptyloxy group at the fourth position.

    3-(Pentyloxy)benzaldehyde: Similar structure but with a pentyloxy group instead of a heptyloxy group.

    3-(Methoxy)benzaldehyde: Similar structure but with a methoxy group instead of a heptyloxy group.

Uniqueness: 3-(Heptyloxy)benzaldehyde is unique due to the length of its alkoxy chain, which can influence its reactivity and physical properties. The heptyloxy group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes.

Properties

IUPAC Name

3-heptoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-10-16-14-9-7-8-13(11-14)12-15/h7-9,11-12H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROMBKWOHQBNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.